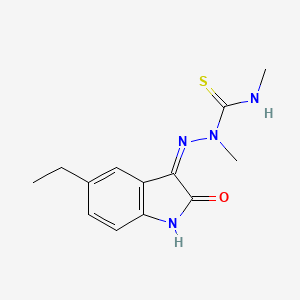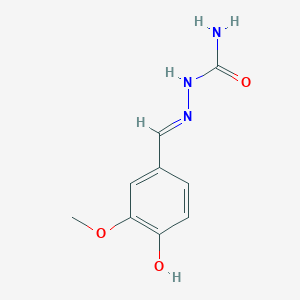![molecular formula C15H18F2N2O B5957729 1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone](/img/structure/B5957729.png)
1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone is a complex organic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a][1,4]diazepine core fused with a difluorophenyl group
Métodos De Preparación
The synthesis of 1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone involves multiple steps, typically starting with the formation of the pyrrolo[1,2-a][1,4]diazepine core. This can be achieved through cyclization reactions involving appropriate precursors. The difluorophenyl group is then introduced via a substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
When compared to similar compounds, 1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone stands out due to its unique structural features and biological activity. Similar compounds include:
Octahydro-5H-pyrrolo[1,2-a][1,4]diazepin-5-one: This compound shares the pyrrolo[1,2-a][1,4]diazepine core but lacks the difluorophenyl group.
tert-butyl N-[(8S,9aS)-1-oxo-2,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-8-yl]carbamate: This compound has a similar core structure but different substituents.
Propiedades
IUPAC Name |
1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-2-yl-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O/c16-13-5-4-11(9-14(13)17)15(20)19-8-2-7-18-6-1-3-12(18)10-19/h4-5,9,12H,1-3,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVZILNZDFHBBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCCN2C1)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5957648.png)

![N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-[(3-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B5957658.png)
![N-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-1-butanamine](/img/structure/B5957672.png)
![N-ethyl-N'-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B5957676.png)
![N-benzyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B5957677.png)
![4-bromo-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B5957678.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B5957688.png)
![6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol](/img/structure/B5957691.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B5957707.png)
![[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B5957715.png)
![N-[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]-N'-(2-methylphenyl)guanidine](/img/structure/B5957724.png)
![ethyl [1-({[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B5957727.png)

